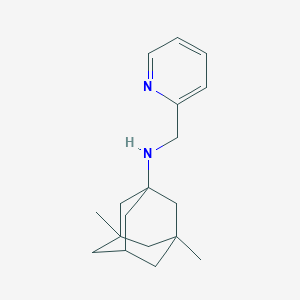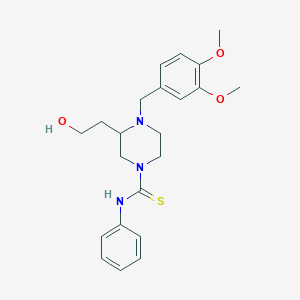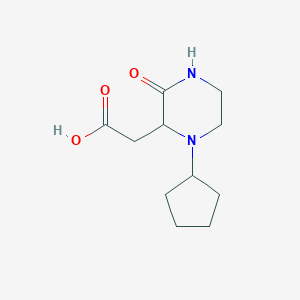
3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantan-1-amine is a complex organic compound that features an adamantane core substituted with a pyridin-2-ylmethyl group and two methyl groups at the 3 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantan-1-amine typically involves the reaction of 3,5-dimethyladamantan-1-amine with pyridin-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new alkyl or acyl groups attached to the pyridine ring.
Aplicaciones Científicas De Investigación
3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique structural and electronic properties.
Mecanismo De Acción
The mechanism of action of 3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions or hydrogen bonding with target proteins, while the adamantane core provides structural rigidity and enhances binding affinity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
3,5-dimethyladamantan-1-amine: Lacks the pyridin-2-ylmethyl group, making it less versatile in terms of chemical reactivity and biological activity.
N-(pyridin-2-ylmethyl)adamantan-1-amine: Lacks the methyl groups at the 3 and 5 positions, which can affect its steric properties and binding interactions.
3-methyl-N-(pyridin-2-ylmethyl)adamantan-1-amine: Has only one methyl group, which can influence its chemical and biological properties.
Uniqueness
3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantan-1-amine is unique due to the combination of the adamantane core, the pyridin-2-ylmethyl group, and the two methyl groups at the 3 and 5 positions. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H26N2 |
|---|---|
Peso molecular |
270.4g/mol |
Nombre IUPAC |
3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantan-1-amine |
InChI |
InChI=1S/C18H26N2/c1-16-7-14-8-17(2,11-16)13-18(9-14,12-16)20-10-15-5-3-4-6-19-15/h3-6,14,20H,7-13H2,1-2H3 |
Clave InChI |
LUSZWADSAYVKKZ-UHFFFAOYSA-N |
SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NCC4=CC=CC=N4)C |
SMILES canónico |
CC12CC3CC(C1)(CC(C3)(C2)NCC4=CC=CC=N4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B499034.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-N'-(3,4,5-trimethoxybenzoyl)thiourea](/img/structure/B499035.png)
![[1-(2-Fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B499038.png)
![2-[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3-oxopiperazin-2-yl]acetic acid](/img/structure/B499039.png)
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxypropanamide](/img/structure/B499041.png)
![N-[benzyl(2-hydroxyethyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B499042.png)

![N-cyclohexyl-N'-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea](/img/structure/B499045.png)
![2-(2-chlorophenoxy)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B499046.png)

![4-ethoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B499049.png)
